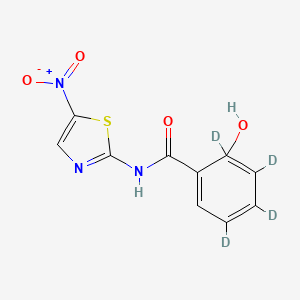

Tizoxanide-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tizoxanide-d4 is a deuterium-labeled form of Tizoxanide, which is the active metabolite of Nitazoxanide. Nitazoxanide is a thiazolide anti-infective compound known for its activity against anaerobic bacteria, protozoa, and a range of viruses. This compound is primarily used in scientific research as a stable isotope-labeled compound for quantitation and pharmacokinetic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide-d4 involves the deuteration of TizoxanideThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions: Tizoxanide-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action Against Viruses

Tizoxanide-d4 exhibits antiviral properties against a range of viruses, including SARS-CoV-2. Studies have demonstrated its ability to inhibit viral replication through various mechanisms:

- Inhibition of Viral Proteins : this compound interferes with viral protein maturation and expression, notably inhibiting the maturation of hemagglutinin in influenza virus and blocking the expression of the N protein in coronaviruses .

- Host Immune Modulation : It may enhance host immune responses, potentially mitigating inflammatory cytokine storms associated with viral infections .

Clinical Research Findings

- SARS-CoV-2 Studies : Recent investigations indicate that this compound achieves plasma concentrations sufficient for antiviral activity post-administration. In vitro studies have shown effective concentrations ranging from 1.29 to 7.94 µM .

- Preclinical Evaluations : Animal models have demonstrated that this compound can reduce viral loads in respiratory tissues, although pharmacokinetic limitations may affect its efficacy in humans .

Antiparasitic Applications

Efficacy Against Cryptosporidium parvum

This compound has shown significant antiparasitic activity, particularly against Cryptosporidium parvum, a major cause of gastrointestinal illness:

- Minimum Inhibitory Concentrations (MIC) : The compound has an MIC50 of 2.2 µg/ml against C. parvum, indicating potent inhibitory effects at low concentrations.

Mechanism of Action

The antiparasitic action is attributed to its interference with critical metabolic pathways necessary for parasite growth and replication. This disruption leads to reduced energy metabolism within the parasites.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications:

- Absorption and Metabolism : this compound undergoes rapid metabolism via UDP-glucuronosyltransferases, particularly UGT1A1 and UGT1A8 in humans.

Table 1: Kinetic Parameters for Glucuronidation

| Species | UGT Enzyme | Clearance (CL_int) |

|---|---|---|

| Humans | UGT1A1 | Moderate |

| Mice | UGTs | High |

| Rats | UGTs | High |

Case Studies

Several case studies illustrate the clinical implications of this compound:

- Clinical Trial on Cryptosporidiosis : A study assessed the efficacy of nitazoxanide and its metabolites in patients with cryptosporidiosis. Results indicated significant improvement in symptoms with treatment involving this compound, supporting its use as a therapeutic agent.

- Antiviral Activity Assessment : Investigations into tizoxanide's potential against SARS-CoV-2 revealed that it achieves adequate plasma concentrations for antiviral activity post-administration, suggesting its utility beyond antiparasitic applications .

Mecanismo De Acción

Tizoxanide-d4 exerts its effects by disrupting the energy metabolism of anaerobic microbes. It inhibits the pyruvate:ferredoxin oxidoreductase enzyme-dependent electron transfer reaction, which is essential for anaerobic metabolism. This disruption leads to the inhibition of microbial growth and replication. In parasitic protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial membrane potential .

Comparación Con Compuestos Similares

Nitazoxanide: The parent compound of Tizoxanide-d4, known for its broad-spectrum anti-infective properties.

Tizoxanide: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic profile of the compound, leading to improved stability and reduced metabolic degradation. This makes this compound a valuable tool in drug development and research .

Actividad Biológica

Tizoxanide-d4 is a deuterated form of tizoxanide, an active metabolite of nitazoxanide, which has garnered attention for its potential therapeutic applications, particularly in treating various parasitic and viral infections. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

Tizoxanide is known for its broad-spectrum activity against protozoa, helminths, and certain viruses. The introduction of deuterium in this compound enhances its metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart.

- Inhibition of Pyruvate Ferredoxin Oxidoreductase (PFOR) :

- Antiviral Activity :

- Modulation of Ion Channels :

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key parameters:

- Absorption : Peak plasma concentrations are typically reached within 1-4 hours post-administration.

- Bioavailability : The relative bioavailability of oral formulations can reach up to 70% when compared to tablet forms .

- Volume of Distribution : Studies indicate a volume of distribution around 42 liters, suggesting extensive tissue distribution .

Case Study 1: Treatment of Disseminated Cystic Echinococcosis

A compassionate use trial involved seven patients with disseminated cystic echinococcosis who had not responded to previous treatments. They were administered Tizoxanide (500 mg twice daily) alongside albendazole. Notable outcomes included:

- Clinical Improvement : Three patients exhibited significant clinical or radiological responses after 3-24 months of therapy.

- Adverse Effects : One patient discontinued due to severe watery diarrhea .

| Patient | Condition | Treatment Duration | Outcome |

|---|---|---|---|

| 1 | Lung involvement | 18 months | Clinico-radiological improvement |

| 2 | Muscle involvement | 12 months | Radiological improvement |

| 3 | Spinal involvement | 15 days | Discontinued due to diarrhea |

Case Study 2: Antiviral Efficacy

In a study assessing the efficacy against SARS-CoV-2, Tizoxanide demonstrated antiviral activity in vitro at concentrations achievable with standard dosing regimens. It was noted that the drug could potentially enhance type I interferon production, aiding in the immune response against viral infections .

Research Findings

Recent research has validated the effectiveness of this compound in various applications:

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.